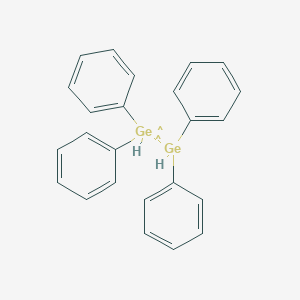![molecular formula C20H20N2NaO8S+ B227718 Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid CAS No. 14052-68-7](/img/structure/B227718.png)
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid is a compound that has been extensively studied in scientific research. It is also known as N-(4-(4-(4-(3-Carboxypropanoylamino)phenyl)sulfonylanilino)-4-oxobutyl)-L-glutamic acid. This compound is a derivative of the amino acid glutamate and has been found to have various biochemical and physiological effects.
Wirkmechanismus
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the glycine site of the NMDA receptor and inhibits the binding of glycine, which is necessary for the activation of the receptor. This results in the inhibition of glutamate-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has various biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity. It has also been found to inhibit the development of kindling, which is a model of epilepsy. Furthermore, it has been found to have neuroprotective effects in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has several advantages for lab experiments. It is a highly specific antagonist of the NMDA receptor and does not interact with other glutamate receptors. It is also water-soluble, which makes it easy to administer in experiments. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
For the study of this compound include studying its effects on other glutamate receptors and in other models of neurological disorders.
Synthesemethoden
The synthesis of Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid involves the reaction between N-(4-(4-aminophenyl)sulfonylphenyl)butanamide and L-glutamic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has been extensively studied in scientific research. It has been found to have various applications in the field of neuroscience, particularly in the study of glutamate receptors. This compound has been used to study the effects of glutamate on synaptic transmission and plasticity. It has also been used to study the role of glutamate receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
CAS-Nummer |
14052-68-7 |
|---|---|
Produktname |
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid |
Molekularformel |
C20H20N2NaO8S+ |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H20N2O8S.Na/c23-17(9-11-19(25)26)21-13-1-5-15(6-2-13)31(29,30)16-7-3-14(4-8-16)22-18(24)10-12-20(27)28;/h1-8H,9-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28);/q;+1 |
InChI-Schlüssel |
ZNZHHVLKUHDNQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)[O-].[Na+].[Na+] |
Synonyme |
4,4'-disuccinoylaminodiphenyl sulfone DDS-DSA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)



![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)